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Compound of Interest

Compound Name:
(3,5-Dimethylphenyl)

(phenyl)methanone

Cat. No.: B125861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 3,5-

dimethylbenzophenone and its subsequent reduction to (3,5-dimethylphenyl)(phenyl)methanol.

The protocols are designed to be clear and reproducible for use in a laboratory setting. All

quantitative data is summarized for easy reference, and a visual representation of the

experimental workflow is provided.

I. Synthesis of 3,5-Dimethylbenzophenone via
Friedel-Crafts Acylation
This protocol details the synthesis of 3,5-dimethylbenzophenone through the Friedel-Crafts

acylation of benzene with 3,5-dimethylbenzoyl chloride. This reaction is a cornerstone of

organic synthesis for the formation of aryl ketones.

Experimental Protocol:

Preparation of 3,5-Dimethylbenzoyl Chloride:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine

3,5-dimethylbenzoic acid and thionyl chloride. A typical molar ratio of 3,5-dimethylbenzoic

acid to thionyl chloride is 1:5.[1][2]
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Slowly heat the mixture to 35°C and maintain for 1 hour with stirring.

Gradually increase the temperature to 45°C over 30 minutes and hold for another 30

minutes.

Further, increase the temperature to 50°C and maintain for 30 minutes.

Finally, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the

reaction.[3]

After cooling, remove the excess thionyl chloride by distillation under normal pressure.

The crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a

colorless liquid.

Friedel-Crafts Acylation:

In a dry, three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a

magnetic stirrer, place anhydrous aluminum chloride (AlCl₃) and dry benzene. The molar

ratio of aluminum chloride to the acyl chloride is typically slightly greater than 1:1.

Cool the mixture in an ice bath.

Slowly add 3,5-dimethylbenzoyl chloride dropwise from the dropping funnel to the stirred

benzene-AlCl₃ suspension.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature.

Heat the mixture to a gentle reflux for 1-2 hours to drive the reaction to completion.

Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and

concentrated hydrochloric acid to decompose the aluminum chloride complex.

Separate the organic layer and extract the aqueous layer with a suitable solvent like

dichloromethane or diethyl ether.
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Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then

with brine, and finally dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude 3,5-

dimethylbenzophenone.

The product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary:

Reactant/Pr
oduct

Molecular
Formula

Molar Mass
( g/mol )

Moles
(mmol)

Mass/Volum
e

Yield (%)

3,5-

Dimethylbenz

oic Acid

C₉H₁₀O₂ 150.17 - - -

Thionyl

Chloride
SOCl₂ 118.97 - - -

3,5-

Dimethylbenz

oyl Chloride

C₉H₉ClO 168.62 - - >98[3]

Benzene C₆H₆ 78.11 - - -

Aluminum

Chloride
AlCl₃ 133.34 - - -

3,5-

Dimethylbenz

ophenone

C₁₅H₁₄O 210.27 - - High

Characterization Data for 3,5-Dimethylbenzophenone (Expected):

¹H NMR (CDCl₃, ppm): δ 7.80-7.70 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.35 (s, 1H, Ar-

H), 7.20 (s, 2H, Ar-H), 2.40 (s, 6H, 2 x CH₃).
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¹³C NMR (CDCl₃, ppm): δ 196.8 (C=O), 138.0, 137.5, 133.0, 132.5, 130.0, 128.5, 128.0, 21.5

(CH₃).

IR (KBr, cm⁻¹): ~1660 (C=O stretching).

II. Reduction of 3,5-Dimethylbenzophenone to (3,5-
Dimethylphenyl)(phenyl)methanol
This protocol describes the reduction of the synthesized 3,5-dimethylbenzophenone to the

corresponding secondary alcohol, (3,5-dimethylphenyl)(phenyl)methanol, using sodium

borohydride.

Experimental Protocol:

Reduction Reaction:

In a round-bottom flask, dissolve 3,5-dimethylbenzophenone in a suitable solvent such as

methanol or ethanol.

Cool the solution in an ice bath.

Gradually add sodium borohydride (NaBH₄) in small portions to the stirred solution. An

excess of sodium borohydride is typically used to ensure complete reduction.

After the addition is complete, continue stirring the reaction mixture in the ice bath for a

specified time (e.g., 30 minutes to 1 hour) and then allow it to warm to room temperature.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

Once the reaction is complete, carefully add water to quench the excess sodium

borohydride.

Add dilute hydrochloric acid to neutralize the solution.

Extract the product with an organic solvent like diethyl ether or ethyl acetate.
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Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude (3,5-dimethylphenyl)

(phenyl)methanol.

The product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

Reactant/Pr
oduct

Molecular
Formula

Molar Mass
( g/mol )

Moles
(mmol)

Mass/Volum
e

Yield (%)

3,5-

Dimethylbenz

ophenone

C₁₅H₁₄O 210.27 - - -

Sodium

Borohydride
NaBH₄ 37.83 - - -

(3,5-

Dimethylphen

yl)

(phenyl)meth

anol

C₁₅H₁₆O 212.29 - - High

Characterization Data for (3,5-Dimethylphenyl)(phenyl)methanol (Expected):

¹H NMR (CDCl₃, ppm): δ 7.40-7.20 (m, 5H, Ar-H), 7.00 (s, 2H, Ar-H), 6.90 (s, 1H, Ar-H), 5.80

(s, 1H, CH-OH), 2.30 (s, 6H, 2 x CH₃), 2.10 (s, 1H, OH).

¹³C NMR (CDCl₃, ppm): δ 144.0, 143.5, 138.0, 129.0, 128.5, 127.5, 126.5, 124.5, 76.0 (CH-

OH), 21.5 (CH₃).

IR (KBr, cm⁻¹): ~3400 (broad, O-H stretching).

III. Experimental Workflow
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The following diagram illustrates the two-step synthesis process from 3,5-dimethylbenzoyl

chloride to (3,5-dimethylphenyl)(phenyl)methanol.
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Caption: Experimental workflow for the synthesis of (3,5-dimethylphenyl)(phenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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